molecular formula C15H13ClN2O2S B5798569 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)thiourea CAS No. 428503-47-3

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)thiourea

Cat. No. B5798569
CAS RN: 428503-47-3
M. Wt: 320.8 g/mol
InChI Key: SGRPXXZDEZDYQN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)thiourea, commonly known as BDMC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of thiourea derivatives and has been found to possess various biological activities, making it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of BDMC is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. BDMC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. BDMC has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BDMC has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various viruses and fungi, and reduce inflammation. BDMC has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of BDMC is its broad spectrum of biological activities. It has been shown to possess anticancer, antiviral, and antifungal activities, making it a versatile compound for drug development. However, one of the limitations of BDMC is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of BDMC. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. BDMC has been shown to possess neuroprotective properties, and further studies may reveal its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of BDMC analogs with improved solubility and bioavailability, which may enhance its therapeutic potential. Additionally, further studies may reveal the potential of BDMC in combination therapy with other drugs for enhanced efficacy.

Synthesis Methods

The synthesis of BDMC involves the reaction of 2-chlorobenzoyl isothiocyanate with 1,3-benzodioxole-5-carboxylic acid to form BDMC. The reaction is carried out under basic conditions, and the final product is obtained through crystallization.

Scientific Research Applications

BDMC has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antiviral, and antifungal activities. BDMC has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-11-3-1-2-4-12(11)18-15(21)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRPXXZDEZDYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192733
Record name N-(1,3-Benzodioxol-5-ylmethyl)-N′-(2-chlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)thiourea

CAS RN

428503-47-3
Record name N-(1,3-Benzodioxol-5-ylmethyl)-N′-(2-chlorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428503-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)-N′-(2-chlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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